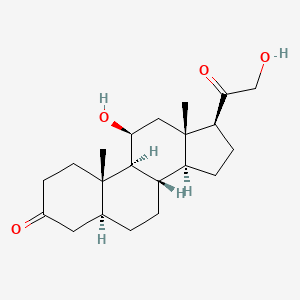

5alpha-Dihydrocorticosterone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5S,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTOFMJLOGMZRN-DYWNTJRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952235 | |

| Record name | 11,21-Dihydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-25-9 | |

| Record name | Dihydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Transformations of 5α Dihydrocorticosterone

The formation of 5α-Dihydrocorticosterone is a critical step in the metabolism of glucocorticoids, representing a move towards inactivation and clearance. This process is primarily governed by the action of 5α-reductase enzymes on its precursor, corticosterone (B1669441).

Formation from Corticosterone via 5α-Reduction

5α-Dihydrocorticosterone (5α-DHC), also known as 11β,21-dihydroxy-5α-pregnane-3,20-dione, is a naturally occurring steroid hormone. wikipedia.org Its biosynthesis is a direct result of the metabolic action on corticosterone. wikipedia.org The primary reaction is the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in the A-ring of corticosterone. nih.gov This conversion is catalyzed by the enzyme 5α-reductase. wikipedia.org

The principal site for the metabolic clearance of glucocorticoids, including the conversion of corticosterone to 5α-DHC, is the liver. nih.gov This enzymatic modification is a key step in a two-step A-ring reduction process that is common to many steroid hormones. nih.gov

Relation to 5α-Dihydrocortisol and Cortisol Metabolism

The metabolism of corticosterone to 5α-DHC is analogous to the conversion of cortisol to 5α-dihydrocortisol (5α-DHF). wikipedia.org Both reactions are catalyzed by 5α-reductase enzymes and represent a pathway for glucocorticoid inactivation. wikipedia.orgwikipedia.org In humans, cortisol is the primary glucocorticoid, and its metabolism to 5α-DHF and subsequently 3α,5α-tetrahydrocortisol is a major clearance mechanism. wikipedia.orgnih.gov Similarly, in species where corticosterone is the predominant glucocorticoid, its conversion to 5α-DHC serves a parallel function. nih.gov

The 5α-reduction of both cortisol and corticosterone is a critical prereceptor control mechanism, modulating the levels of active glucocorticoids available to bind to their receptors. bioscientifica.com While the parent compounds, cortisol and corticosterone, are potent activators of the glucocorticoid receptor, their 5α-reduced metabolites generally exhibit reduced activity. nih.gov

Steroid 5α-Reductase Isoenzymes in 5α-Dihydrocorticosterone Synthesis

The synthesis of 5α-Dihydrocorticosterone is mediated by a family of enzymes known as steroid 5α-reductases (SRD5A). Three main isoenzymes have been identified: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.govuniroma1.it

Characteristics and Tissue Distribution of SRD5A1, SRD5A2, and SRD5A3

The three isoenzymes of 5α-reductase exhibit distinct tissue distribution patterns and physiological roles.

| Isoenzyme | Gene | Primary Tissue Distribution |

| SRD5A1 | SRD5A1 | Non-genital skin, liver, brain, sebaceous glands. nih.govuniroma1.itmdpi.com |

| SRD5A2 | SRD5A2 | Prostate, epididymis, seminal vesicles, genital skin, liver. nih.govmdpi.com |

| SRD5A3 | SRD5A3 | Ubiquitously expressed in many tissues, with higher levels in some malignancies. nih.govuniroma1.it |

SRD5A1 and SRD5A2 are the primary enzymes involved in the metabolism of steroid hormones, including the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org SRD5A3, in addition to steroid metabolism, also plays a role in protein N-linked glycosylation by acting as a polyprenol reductase. nih.gov

Substrate Specificity and Catalytic Mechanisms of 5α-Reductases

The 5α-reductase isoenzymes are NADPH-dependent, utilizing NADPH as a cofactor to provide the hydride ion for the reduction of the steroid's A-ring. wikipedia.orgnih.gov The catalytic mechanism involves the binding of NADPH to the enzyme, followed by the steroid substrate. nih.gov A hydride anion is then transferred from NADPH to the C-5 position of the steroid, and a proton is added to the C-4 position, resulting in the 5α-reduced product. nih.gov

While best known for their role in androgen metabolism, 5α-reductases metabolize a variety of C19 and C21 steroids, including progesterone (B1679170), aldosterone, and corticosterone. wikipedia.orgnih.gov The substrate specificity varies among the isoenzymes. For instance, SRD5A2 is considered the primary enzyme for the conversion of testosterone to DHT. nih.gov In the context of glucocorticoid metabolism, both SRD5A1 and SRD5A2 are involved in the clearance of cortisol in the liver. wikipedia.org The specific preferences of each isoenzyme for corticosterone have been noted, with some studies in animal models suggesting corticosterone is a preferred substrate for the type 1 isoenzyme.

Further Metabolism of 5α-Dihydrocorticosterone

Following its formation, 5α-Dihydrocorticosterone undergoes further metabolic conversion, leading to its eventual inactivation and excretion. This subsequent step involves the action of another class of enzymes, the 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov

Conversion to Tetrahydro-Metabolites by 3α-Hydroxysteroid Dehydrogenases

Once formed, 5α-DHC is a substrate for another class of enzymes, the 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes are responsible for the stereospecific reduction of the 3-keto group of 5α-DHC, leading to the formation of 3α,5α-tetrahydrocorticosterone, also known as allotetrahydrocorticosterone (B1222781).

Multiple isoforms of 3α-HSD exist, and their distribution and substrate specificity are key to understanding the localized effects of 5α-DHC metabolism. For instance, in the brain, different cell types exhibit varying levels of 3α-HSD activity. Studies in rats have shown that the formation of 3α-diol from dihydrotestosterone, a process analogous to the conversion of 5α-DHC, occurs predominantly in type 1 astrocytes, while the preceding 5α-reduction takes place preferentially in neurons. nih.gov This cellular compartmentalization of enzymes suggests a complex interplay between different cell types in the brain for the metabolism of neurosteroids. nih.gov

The table below summarizes the key enzymes involved in the biosynthesis and metabolism of 5α-Dihydrocorticosterone.

| Enzyme | Substrate | Product | Cellular Localization (in brain) |

| 5α-Reductase | Corticosterone | 5α-Dihydrocorticosterone | Preferentially in neurons nih.gov |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 5α-Dihydrocorticosterone | Allotetrahydrocorticosterone | Predominantly in type 1 astrocytes nih.gov |

Role in Neurosteroidogenic Pathways

The metabolic cascade from corticosterone to 5α-DHC and subsequently to allotetrahydrocorticosterone is a pivotal component of neurosteroidogenesis—the synthesis of steroids within the brain. These locally produced neurosteroids can act rapidly on neuronal membranes, modulating neurotransmitter receptor function.

The primary mechanism through which the metabolites of 5α-DHC exert their neuroactive effects is by allosterically modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. nih.gov Allotetrahydrocorticosterone, the downstream metabolite of 5α-DHC, is a potent positive allosteric modulator of the GABA-A receptor. nih.gov This modulation enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Research has demonstrated the distinct effects of 5α-DHC on brain activity. In studies on rats, the administration of 5α-DHC led to a significant reduction in brainstem sciatic evoked potentials and a decrease in the firing frequency of the majority of neurons tested, indicating a central depressant effect. nih.gov This contrasts with the effects of its precursor, corticosterone, which had more varied and often excitatory effects on neuronal firing rates. nih.gov Furthermore, 5α-DHC has been shown to impair the development of long-term potentiation (LTP), a cellular model of learning and memory, in the dentate gyrus of the rat hippocampus. nih.gov

The differential expression of 5α-reductase and 3α-HSD isoforms across various brain regions suggests that the local production and metabolism of 5α-DHC can be finely tuned, leading to region-specific modulation of neuronal activity. For example, studies in female rats have shown that the activity of 3α-HSD varies significantly across different brain regions, with the highest levels found in the olfactory bulb/tubercle and colliculi. nih.gov This regional variation in enzyme activity likely contributes to the diverse functional roles of neurosteroids in different neural circuits. nih.gov

The following table presents a comparative overview of the observed effects of Corticosterone and 5α-Dihydrocorticosterone on neuronal activity based on a study in rats.

| Compound | Effect on Brainstem Evoked Potentials | Effect on Neuronal Firing Rate |

| Corticosterone | Bidirectional (increase or decrease) nih.gov | Predominantly increased firing rate nih.gov |

| 5α-Dihydrocorticosterone | Consistent and significant reduction nih.gov | Predominantly decreased firing rate nih.gov |

Molecular and Cellular Mechanisms of Action of 5α Dihydrocorticosterone

Interactions with Glucocorticoid Receptors (GRs)

The primary mechanism through which 5α-DHC exerts its effects is by interacting with glucocorticoid receptors (GRs). These interactions, however, are nuanced and differ in significant ways from those of its parent compound, corticosterone (B1669441).

Binding Affinity and Receptor Displacement Properties

Research has demonstrated that 5α-DHC can effectively bind to glucocorticoid receptors. Studies using rat liver cytosol have shown that both unmetabolized corticosterone and 5α-DHC are found bound to the cytosolic GR. cellsignal.com In competitive binding assays, 5α-DHC, along with corticosterone and 5α-tetrahydrocorticosterone (5α-THB), was shown to be similarly effective in displacing the potent synthetic glucocorticoid, [3H]dexamethasone, from binding sites in hepatocytes. nih.gov This indicates that the 5α-reduction of corticosterone does not eliminate its ability to occupy the GR ligand-binding pocket. However, some earlier studies suggested that 5α-DHC competed to a very limited extent with dexamethasone (B1670325) for these binding sites. nih.gov This discrepancy may be due to different experimental conditions or cell systems used.

| Compound | Effectiveness in Displacing [3H]Dexamethasone |

|---|---|

| Corticosterone | Effective |

| 5α-Dihydrocorticosterone (5α-DHC) | Effective |

| 5α-Tetrahydrocorticosterone (5α-THB) | Effective |

| 5β-Reduced Metabolites | Less Effective |

This table summarizes the findings from a study investigating the ability of various corticosterone metabolites to bind to glucocorticoid receptors in hepatocytes by displacing a radiolabeled synthetic glucocorticoid. nih.gov

Potential Mineralocorticoid Receptor Activity

In addition to its effects on GRs, the potential for 5α-DHC to interact with mineralocorticoid receptors (MRs) has been investigated. The reduction of the A-ring in steroids can significantly alter their activity at the MR. A bioassay in adrenalectomized rats, which measured mineralocorticoid activity by the urinary sodium to potassium ratio, found that 5α-DHC did not exhibit mineralocorticoid activity at doses up to 100 micrograms per rat. researchgate.net This was in contrast to 5α-dihydroaldosterone and 5α-dihydro-11-deoxycorticosterone, which did show distinct, albeit reduced, mineralocorticoid activity compared to their parent compounds. researchgate.net This suggests that the 5α-reduction of corticosterone effectively diminishes its mineralocorticoid activity.

Modulation of Receptor Conformation and Downstream Signaling

The binding of a ligand to a steroid receptor induces a conformational change in the receptor protein, which is a critical step in initiating its downstream signaling cascade. bioscientifica.com These conformational changes facilitate the receptor's interaction with co-regulatory proteins (coactivators or corepressors) and its subsequent binding to DNA, ultimately dictating the transcriptional response. chemrxiv.orgmdpi.com The specific three-dimensional shape adopted by the GR upon binding to a ligand like 5α-DHC is thought to be the basis for the dissociated effects observed with 5α-reduced glucocorticoids. bioscientifica.com

While direct structural studies on the 5α-DHC-GR complex are limited, it is hypothesized that the altered topography of the interaction between 5α-DHC and the GR's ligand-binding domain, compared to that of corticosterone, leads to a unique receptor conformation. bioscientifica.com This specific conformation may favor interactions with the cellular machinery responsible for transrepression (e.g., tethering to NF-κB) while being less effective at promoting the dimerization and coactivator recruitment necessary for the robust transactivation of metabolic genes. bioscientifica.comnih.gov This concept of ligand-specific receptor conformation provides a molecular basis for how 5α-DHC can act as a selective glucocorticoid receptor modulator.

Influence on other Steroid Hormone Receptor Interactions (e.g., Androgen Receptor via related 5α-reduced steroids)

The 5α-reductase enzymes that produce 5α-DHC also metabolize other steroids, including androgens. bioscientifica.com The 5α-reduction of testosterone (B1683101) to 5α-dihydrotestosterone (DHT) is a well-known example of this process, resulting in a more potent androgen. bioscientifica.com The structural similarities between 5α-reduced steroids raise the possibility of cross-reactivity with other steroid receptors.

Indeed, some 5α-reduced steroids have been shown to interact with the androgen receptor (AR). For example, 5α-dihydro-deoxycorticosterone (a related compound) can activate the AR and promote the proliferation of prostate cancer cells. mpg.de This suggests that in environments with low levels of canonical androgens like DHT, other 5α-reduced steroids could potentially activate AR signaling pathways. mpg.de While the primary actions of 5α-DHC are mediated through the GR, its structural relationship to other 5α-reduced steroids that can interact with the AR is an important consideration in understanding its complete biological profile. The 5α-reduction process itself, which flattens the steroid molecule, is known to stabilize the hormone-receptor complex for androgens. bioscientifica.com

Physiological and Neurobiological Roles of 5α Dihydrocorticosterone

Glucocorticoid-like Activities in Animal Models

While traditionally viewed as an inactivation pathway, the 5α-reduction of corticosterone (B1669441) yields metabolites that retain the ability to interact with the glucocorticoid receptor (GR). nih.govbioscientifica.comnih.gov Studies show that 5α-DHC and its metabolite, 5α-tetrahydrocorticosterone (5αTHB), can bind to and activate the GR, suggesting they are not inert but possess their own spectrum of glucocorticoid-like activities. nih.govnih.gov

Anti-inflammatory Properties in in vitro and in vivo Studies

A significant area of research has focused on the dissociated nature of 5α-reduced glucocorticoids, where they exhibit anti-inflammatory effects with potentially fewer metabolic side effects than their parent compounds. bioscientifica.comnih.govnih.govbioscientifica.com These metabolites represent potential candidates for safer anti-inflammatory therapies. bioscientifica.comnih.govbioscientifica.com

The anti-inflammatory actions of glucocorticoids are largely mediated through mechanisms like the suppression of pro-inflammatory transcription factors such as NF-κB and AP-1. bioscientifica.com Studies using the metabolite 5αTHB in mouse models have demonstrated these effects. In vitro, 5αTHB suppressed the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines TNF-α and IL-6 in macrophages. nih.gov In vivo studies on mice with thioglycollate-induced peritonitis showed that both 5αTHB and corticosterone reduced the number of inflammatory cells like neutrophils and monocytes in the peritoneal fluid. nih.gov These findings highlight that 5α-reduced metabolites of corticosterone possess anti-inflammatory properties both in isolated cells and in living organisms. nih.govbioscientifica.com

In Vivo Anti-inflammatory Effects of 5α-Tetrahydrocorticosterone (5αTHB) in Mice

| Parameter Measured | Effect of 5αTHB Treatment | Effect of Corticosterone Treatment | Reference |

|---|---|---|---|

| Neutrophil Count | Reduced (58.6% of control) | Reduced (49.9% of control) | nih.gov |

| Inflammatory Monocyte Count | Reduced (69.5% of control) | Reduced (96.4% of control) | nih.gov |

| MCP-1 in Peritoneal Exudate | Suppressed (48.7% of control) | Suppressed (80.9% of control) | nih.gov |

| IL-6 in Peritoneal Exudate | Suppressed (53.5% of control) | Suppressed (86.7% of control) | nih.gov |

Impact on Metabolic Homeostasis (e.g., liver processes)

The liver is a primary site for the metabolic clearance of glucocorticoids via 5α- and 5β-reductases. nih.gov The 5α-reduction of corticosterone to 5α-DHC is a key step in glucose homeostasis in the liver. nih.gov However, the effects of 5α-DHC on liver metabolic processes can differ from those of corticosterone.

In studies with H4IIE hepatoma cells, both 5αTHB and corticosterone were shown to induce the mRNA expression of tyrosine aminotransferase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), key enzymes in amino acid metabolism and gluconeogenesis. nih.gov This effect was blockable by the glucocorticoid receptor antagonist RU486. nih.gov Conversely, another study in male rats reported that seven days of administration of 5α-DHC and 5α-dihydrocortisol led to a significant decrease in the activities of the gluconeogenic enzymes PEPCK and fructose-1,6-diphosphatase in the liver. nih.govresearchgate.net In the same study, total liver protein was elevated after the application of 5α-DHC. nih.govresearchgate.net This suggests a complex and somewhat dissociated role for 5α-reduced metabolites in regulating hepatic metabolic pathways compared to their parent glucocorticoids. bioscientifica.comnih.gov

Comparative Effects of Corticosterone Metabolites on Liver Enzymes in Rats

| Compound | Effect on Phosphoenolpyruvate Carboxykinase (PEPCK) | Effect on Fructose-1,6-diphosphatase | Reference |

|---|---|---|---|

| 5α-Dihydrocortisol | Significantly Lowered | Significantly Lowered | nih.gov |

| 5α-Dihydrocorticosterone | Significantly Lowered | Significantly Lowered | nih.gov |

| Cortisol | Increased | Not specified | nih.gov |

| Corticosterone | Increased | Not specified | nih.gov |

Neurobiological Functions and Brain Activity in Animal Models

5α-Dihydrocorticosterone is recognized as a neuroactive steroid, a class of steroids synthesized in the brain that can rapidly modulate neuronal excitability. wikipedia.orgwfns.org Its effects on the central nervous system are distinct from those of corticosterone and are often characterized by depressive or inhibitory actions on neuronal activity. wikipedia.orgnih.gov

Influence on Brain Excitability and Synaptic Plasticity (e.g., Long-Term Potentiation)

Studies in adrenalectomized rats have shown that 5α-DHC has a consistent and significant depressive effect on brain activity. nih.gov When measuring evoked potentials in the pontine brainstem reticular formation in response to sciatic nerve stimulation, 5α-DHC produced a marked reduction in the amplitude of these responses. nih.gov Furthermore, it caused a significant decrease in the mean firing frequency of the majority of tonically discharging neurons tested. nih.gov

A key area of investigation has been the impact of 5α-DHC on long-term potentiation (LTP), a form of synaptic plasticity thought to be a cellular mechanism underlying learning and memory. nih.govnih.gov Research in the dentate gyrus of rats demonstrated that 5α-DHC significantly impairs the development of LTP, particularly affecting the population spike (PS) component of the evoked potential. nih.govnih.govbioscientifica.com The population spike represents the synchronized firing of a population of neurons. nih.gov 5α-DHC was found to significantly reduce this component at all times after its administration, indicating a potent inhibitory effect on this form of synaptic plasticity. nih.gov

Contribution to Neuroactive Steroid Pool and GABAergic Modulation

5α-Dihydrocorticosterone is an important intermediate in the biosynthesis of other neuroactive steroids. frontiersin.orgresearchgate.net The enzyme 5α-reductase, which produces 5α-DHC from deoxycorticosterone, is present in both neurons and glial cells in the brain. frontiersin.orgwfns.org Following its formation, 5α-DHC can be further metabolized by 3α-hydroxysteroid dehydrogenases (3α-HSDs) to produce tetrahydrodeoxycorticosterone (B129496) (THDOC). frontiersin.orgunimi.it

Both 5α-DHC and its downstream metabolite THDOC are part of the neuroactive steroid pool that modulates neuronal function. wfns.orgwikipedia.org THDOC, in particular, is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgnih.gov By enhancing GABAergic inhibition, these neurosteroids can produce central depressant, anxiolytic, and anticonvulsant effects. wfns.orgwikipedia.org The conversion of deoxycorticosterone to 5α-DHC and subsequently to THDOC is a critical pathway for generating steroids that fine-tune GABAergic signaling in the central nervous system. frontiersin.orgunimi.itwikipedia.org

Implications for Stress Response and Neurological Processes in preclinical models

The central nervous system is a primary target for adrenal steroids, which modulate neuronal function and behavior. 5α-Dihydrocorticosterone (5α-DHB), a metabolite of corticosterone, has demonstrated significant activity in neurological processes, particularly those related to stress and neuronal excitability, in various preclinical models. Its effects are often distinct from its parent compound, corticosterone, suggesting a specific role in modulating brain function.

Metabolism of glucocorticoids into their 5α-reduced forms, such as 5α-DHB, has traditionally been viewed as an inactivation pathway. nih.gov However, emerging evidence indicates that these metabolites possess biological activity. nih.gov For instance, 5α-DHB and its related metabolite, 5α-tetrahydrocorticosterone (5α-THB), can effectively bind to the glucocorticoid receptor (GR) in hepatocytes. nih.gov This binding suggests that in tissues expressing 5α-reductase, the transcriptional regulation of glucocorticoid-responsive genes is influenced not only by corticosterone but also by its 5α-reduced metabolites. nih.gov

The broader family of 5α-reduced steroids, including metabolites of progesterone (B1679170) and deoxycorticosterone, are recognized as neuroactive steroids that modulate behavioral responses to stress. mdpi.comunica.it They often exert their effects by interacting with neurotransmitter systems, most notably the GABAergic system. nih.govfrontiersin.org Metabolites like 5α-tetrahydrodeoxycorticosterone (5α-THDOC) enhance GABAergic inhibition by potentiating GABA-A receptors, leading to anxiolytic and anticonvulsant effects. nih.govfrontiersin.orgwikipedia.org While the direct GABAergic activity of 5α-DHB is less characterized, its role as a GR agonist and its ability to alter neuronal firing in the hippocampus place it as a significant modulator of neurological processes under stressful conditions. nih.govnih.gov The downregulation of 5α-reductase enzymes in response to chronic stress further points to the importance of this metabolic pathway in the brain's adaptation to environmental challenges. nih.gov

Table 1: Summary of Research Findings on the Neurological Effects of 5α-Dihydrocorticosterone and Related Metabolites in Preclinical Models

| Compound | Preclinical Model/System | Observed Effect | Reference |

|---|---|---|---|

| 5α-Dihydrocorticosterone (5α-DHB) | Rat Hippocampus (in vivo) | Significantly and persistently reduced the population spike (PS) component of the evoked response, indicating decreased neuronal firing. | nih.gov |

| 5α-Dihydrocorticosterone (5α-DHB) | Hepatocytes | Effectively displaced dexamethasone (B1670325) from glucocorticoid receptors (GR), indicating binding affinity. | nih.gov |

| 5α-Tetrahydrocorticosterone (5α-THB) | Adrenalectomized Rats | Demonstrated in vivo glucocorticoid activity by suppressing plasma ACTH. | nih.gov |

| 5α-Tetrahydrodeoxycorticosterone (5α-THDOC) | Rat Neocortical Neurons (in vitro) | Increased and prolonged the inhibitory postsynaptic potential (IPSP), enhancing GABAergic inhibition. | nih.gov |

Developmental and Reproductive Physiology (in non-human models)

The metabolism of glucocorticoids via 5α-reductase plays a crucial role in reproductive physiology, particularly in modulating testicular function. cas.czoup.com While high levels of stress and the associated increase in systemic corticosterone are generally inhibitory to the male reproductive axis, the local production and metabolism of glucocorticoids within the testis may serve specific regulatory functions. oup.comnih.govnih.gov The enzyme 5α-reductase converts corticosterone to 5α-DHB, and this transformation is a key component of the steroidogenic machinery within reproductive tissues. researchgate.netinrs.ca

In non-human models, the expression of 5α-reductase isozymes is critical for normal male sexual development and physiology. researchgate.netresearchgate.net These enzymes are responsible for producing potent androgens like dihydrotestosterone (B1667394) (DHT) from testosterone (B1683101), but they also act on other steroid substrates, including progesterone, aldosterone, and corticosterone. wikipedia.orgresearchgate.net The resulting 5α-reduced metabolites, including 5α-DHB, can then act locally within the testis through paracrine or autocrine mechanisms. nih.gov

Studies in rats have shown that testicular cells, including Sertoli and Leydig cells, are responsive to glucocorticoids. nih.govnih.gov Sertoli cells, which support spermatogenesis, require basal levels of glucocorticoids for normal function. nih.gov However, varying concentrations of corticosterone can alter their metabolic profile, affecting glucose consumption and the expression of inflammatory cytokines, which in turn can impact spermatogenesis. nih.gov The local conversion of corticosterone to 5α-DHB within the testis could be a mechanism to fine-tune glucocorticoid signaling, potentially mitigating the suppressive effects of systemic stress on reproductive processes. oup.combioscientifica.com For example, the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) in Leydig cells protects them from high levels of corticosterone by converting it to an inactive form; a similar modulatory role could be proposed for 5α-reductase. cas.czoup.com

Deficiencies in 5α-reductase have profound effects on reproductive development. bioscientifica.comnih.gov While most research has focused on the lack of DHT production, the reduced capacity to form other 5α-reduced steroids, such as 5α-DHB, may also contribute to the observed phenotypes, which include impaired spermatogenesis. nih.gov In amphibians, 5α-reductase has been identified in the testis, where it actively metabolizes corticosterone, suggesting that the local regulation of glucocorticoid action by 5α-reduction is an evolutionarily conserved mechanism. uba.ar Neuroactive steroids, as a class, are also known to influence reproductive behaviors, further linking steroid metabolism within the nervous and reproductive systems. mdpi.com

Table 2: Key Enzymes in Testicular Glucocorticoid Metabolism

| Enzyme | Function/Role in Testis | Substrates | Significance |

|---|---|---|---|

| 5α-Reductase | Converts steroids to their 5α-reduced metabolites. wikipedia.orgresearchgate.net | Corticosterone, Testosterone, Progesterone | Potentially modulates local glucocorticoid and androgen action, influencing Sertoli and Leydig cell function and spermatogenesis. nih.govnih.govnih.gov |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconverts active corticosterone and inactive 11-dehydrocorticosterone. cas.cz | Corticosterone | Protects testicular cells, particularly Leydig cells, from excessive glucocorticoid action. cas.czoup.com |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Further metabolizes 5α-reduced steroids. unimi.it | 5α-Dihydrocorticosterone, Dihydrotestosterone | Produces other neuroactive steroids that can influence central and peripheral processes. unica.itunimi.it |

Tissue-Specific Expression and Activity (e.g., Ocular Tissues, Testis)

The enzyme 5α-reductase, which synthesizes 5α-Dihydrocorticosterone (5α-DHB) from corticosterone, is not uniformly distributed throughout the body. Its expression and activity are tissue-specific, leading to localized production and action of 5α-reduced steroids in particular physiological contexts, such as in the eye and the testis. wikipedia.orgbioscientifica.com

Ocular Tissues

The eye is a target for steroid hormones, and the local metabolism of glucocorticoids is implicated in ocular physiology and pathology. bioscientifica.comarvojournals.org Research has identified the presence of 5α-reductase mRNA and protein in various human ocular tissues. bioscientifica.com Studies using rabbit eye tissues demonstrated the presence of a steroid 5α-reductase system with distinct substrate specificity; it was found to metabolize certain steroids but not cortisol. arvojournals.org This suggests a regulated, specific role for 5α-reduction in the eye.

Testis

The testis exhibits significant 5α-reductase activity, where it plays a dual role in metabolizing both androgens and glucocorticoids. nih.govbioscientifica.com The enzyme is expressed in both Sertoli and Leydig cells. nih.govnih.gov This localized expression allows for the autocrine and paracrine regulation of testicular function. nih.gov The conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) by 5α-reductase is essential for male sexual development. researchgate.net

Simultaneously, this enzyme metabolizes corticosterone to 5α-DHB. uba.ar This local metabolism is thought to be a mechanism for modulating the potent effects of glucocorticoids, which can be detrimental to steroidogenesis and spermatogenesis at high concentrations. cas.czoup.com Studies in adrenalectomized rats suggest that testicular steroid levels are regulated locally and are not solely dependent on circulating blood levels, highlighting the importance of intra-testicular steroid metabolism. nih.gov Research in amphibians has also characterized 5α-reductase activity in testicular microsomes, showing its ability to convert corticosterone to 5α-DHB, which can then interact with glucocorticoid receptors. uba.ar A deficiency in 5α-reductase has been directly linked to impaired spermatogenesis, underscoring the enzyme's critical role in maintaining normal testicular function. nih.gov

Table 3: Summary of 5α-Reductase Activity in Specific Tissues

| Tissue | Key Findings | Implication | Reference |

|---|---|---|---|

| Ocular Tissues (Human, Rabbit) | Presence of 5α-reductase mRNA and protein. Synthesis of 5α-dihydrocortisol in the lens and its presence in aqueous humor. | Local prereceptor modulation of glucocorticoid activity, potentially influencing intraocular pressure and overall ocular homeostasis. | wikipedia.orgbioscientifica.combioscientifica.comarvojournals.orgresearchgate.net |

| Testis (Rat, Human, Amphibian) | High expression and activity of 5α-reductase in Sertoli and Leydig cells. Converts corticosterone to 5α-DHB. Deficiency is linked to impaired spermatogenesis. | Crucial for both androgen amplification (testosterone to DHT) and local modulation of glucocorticoid stress signals, supporting steroidogenesis and spermatogenesis. | nih.govnih.govbioscientifica.comnih.govuba.ar |

Regulation of 5α Reductase Activity and Its Impact on 5α Dihydrocorticosterone Levels

Endogenous Regulatory Mechanisms of 5α-Reductase

The activity and expression of 5α-reductase isoenzymes are influenced by several endogenous factors, ensuring that steroid metabolism is adapted to the body's physiological needs. These regulatory mechanisms are tissue-specific and can differ between the two primary isoenzymes, 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2).

Androgens: Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), are significant regulators of 5α-reductase expression. plos.org This regulation is cell type-specific. For instance, in prostate cancer cells, androgens have been shown to regulate the mRNA levels of 5α-reductase isoenzymes at the transcriptional level, a process dependent on the androgen receptor. plos.org In the female rat brain, DHT positively regulates the mRNA levels of both 5α-reductase isoenzymes. bioscientifica.com

Hormones: The peptide hormone oxytocin (B344502) has been shown to increase the activity of both type 1 and type 2 5α-reductase in the rat prostate, leading to higher concentrations of prostatic DHT. oup.com

Fatty Acids: Unsaturated fatty acids, such as γ-linolenic acid, have been identified as potent inhibitors of 5α-reductase activity in vitro. Since 5α-reductases are membrane-bound proteins, their activity can be influenced by the surrounding lipid environment, suggesting that fatty acids may act as endogenous regulators. nih.gov

Metal Ions: Certain cations, particularly zinc, have been reported to inhibit 5α-reductase type 1. This inhibition may occur through a non-competitive mechanism that affects testosterone binding and by reducing the formation of the necessary cofactor NADPH. nih.gov

Consequences of Altered 5α-Reductase Activity on 5α-Dihydrocorticosterone Production

As 5α-reductase directly catalyzes the conversion of corticosterone (B1669441) to 5α-DHC, any change in its activity directly impacts the production of this metabolite. wikipedia.orgwikipedia.org

Decreased 5α-Reductase Activity: A reduction in 5α-reductase activity, whether due to genetic deficiencies (e.g., 5α-reductase 2 deficiency) or pharmacological inhibition, leads to a decreased rate of corticosterone metabolism. diabetesjournals.orgmedlineplus.govwikipedia.org This results in lower production of 5α-dihydrocorticosterone. The primary consequence is reduced clearance of the parent glucocorticoid, corticosterone (or cortisol in humans), leading to its accumulation in tissues like the liver and adipose tissue. diabetesjournals.orgresearchgate.net This local excess of glucocorticoids can potentiate their metabolic effects. diabetesjournals.orguniroma1.it For example, studies in healthy male volunteers showed that co-administration of 5α-reductase inhibitors (like finasteride (B1672673) or dutasteride) with the glucocorticoid prednisolone (B192156) worsened adverse metabolic effects, such as decreased glucose utilization and impaired suppression of fatty acids, compared to prednisolone alone. endocrine-abstracts.org

Increased 5α-Reductase Activity: Conversely, elevated 5α-reductase activity accelerates the conversion of corticosterone to 5α-DHC. Increased 5α-reductase activity has been observed in conditions like obesity and polycystic ovary syndrome (PCOS). diabetesjournals.orgnih.govbioscientifica.com This enhanced activity leads to a higher rate of glucocorticoid clearance. diabetesjournals.org While this might seem protective against glucocorticoid excess, the resulting balance of steroid metabolites can have its own physiological implications. bioscientifica.comnih.gov For instance, increased 5α-reductase activity is linked to insulin (B600854) resistance in both men and women. nih.govspringermedizin.de In human hepatocytes, overexpression of 5α-reductase type 2 was found to reduce the effects of cortisol. nih.gov

The following table summarizes the effects of inhibitors on glucocorticoid metabolism, which directly influences 5α-dihydrocorticosterone production.

| Inhibitor | Enzyme(s) Inhibited | Effect on Cortisol/Corticosterone Clearance | Impact on 5α-DHC Production | Clinical Implication Example |

| Finasteride | 5α-reductase type 2 (selective) | Decreased researchgate.netendocrine-abstracts.org | Decreased | Augments cortisol's action to suppress fat production (lipogenesis) in liver cells. nih.govendocrine-abstracts.org |

| Dutasteride | 5α-reductase type 1 & 2 (non-selective) | Decreased researchgate.netendocrine-abstracts.org | Decreased | Augments cortisol's action; can induce hepatic lipid accumulation in men. wikipedia.orgnih.gov |

Role of 5α-Dihydrocorticosterone in Steroid Hormone Clearance

The formation of 5α-dihydrocorticosterone is a crucial step in the catabolism and clearance of glucocorticoids. bioscientifica.com The primary site for this metabolic clearance is the liver. wikipedia.orgnih.gov The process, known as A-ring reduction, is an irreversible reaction that converts active glucocorticoids like corticosterone and cortisol into their dihydro-metabolites. bioscientifica.comnih.gov

The pathway is as follows:

5α-Reduction: The enzyme 5α-reductase reduces the double bond in the A-ring of corticosterone, yielding 5α-dihydrocorticosterone. bioscientifica.comnih.gov

Further Metabolism: 5α-DHC is then typically reduced further by 3α-hydroxysteroid dehydrogenases to form 5α-tetrahydrocorticosterone. nih.gov

This metabolic conversion is essentially a process of inactivation. nih.govbioscientifica.com By transforming corticosterone into 5α-DHC and subsequently into tetrahydro-metabolites, the body converts potent hormones into less active or inactive compounds that are more water-soluble. bioscientifica.com This polarity change facilitates their conjugation (e.g., with glucuronic acid) and subsequent excretion by the kidneys. bioscientifica.com Therefore, the production of 5α-dihydrocorticosterone is a key indicator of hepatic glucocorticoid clearance, and the rate of its formation directly influences the circulating levels and tissue exposure to active corticosterone. diabetesjournals.orgendocrine-abstracts.org

Analytical and Methodological Approaches in 5α Dihydrocorticosterone Research

Quantification Techniques in Biological Matrices

Accurate measurement of 5α-DHC in biological matrices such as blood, urine, and tissue is fundamental to understanding its metabolism and activity. Researchers employ a variety of techniques, from traditional immunoassays to modern mass spectrometry-based methods, to achieve the necessary sensitivity and specificity.

Radioimmunoassay (RIA) is a classic in vitro technique used to measure the concentration of antigens, such as hormones, by use of antibodies. wikipedia.org The principle of RIA involves the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. wikipedia.org To perform an RIA, a known quantity of the antigen is made radioactive, often by labeling it with a gamma-emitting isotope like Iodine-125. wikipedia.org This labeled antigen is then mixed with a specific antibody. When a sample containing the unlabeled antigen (e.g., 5α-DHC from a biological sample) is added, it competes with the radiolabeled antigen for the antibody's binding sites. As the concentration of the unlabeled antigen increases, it displaces more of the radiolabeled antigen. By measuring the radioactivity of the bound or free antigen, a standard curve can be generated to determine the concentration of the antigen in the unknown sample. wikipedia.org

While highly sensitive and specific, the use of radioactive materials in RIAs requires specialized licenses and safety precautions. wikipedia.org A related method, the radioenzymatic assay, has been utilized to measure the kinetic properties of 5α-reductase, the enzyme responsible for the formation of 5α-DHC from corticosterone (B1669441). nih.gov

Modern research heavily relies on mass spectrometry (MS) coupled with chromatographic techniques for the definitive identification and quantification of steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools that offer high specificity and sensitivity, allowing for the measurement of a wide array of steroid hormones and their metabolites in a single analysis. nih.govshimadzu.comnih.govresearchgate.net

LC-MS/MS has become a preferred method for steroid analysis in clinical research, often replacing traditional immunoassays due to its superior specificity. shimadzu.com This technique can detect numerous hormones in small blood volumes and has comparable or even greater sensitivity than immunoassays. shimadzu.com Methods have been developed for the simultaneous quantification of multiple steroid hormones, including glucocorticoids and androgens, in serum and other biological fluids. nih.govunil.ch

GC-MS is another primary analytical method for steroid hormone identification and quantification, particularly in urine. restek.com For GC-MS analysis, steroids often require derivatization to increase their volatility and thermal stability, which improves their chromatographic properties. restek.com GC-MS/MS methods have been optimized for the determination of key steroid hormones in blood plasma and serum, offering low limits of detection. nih.gov

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| LC-MS/MS | Separation of analytes by liquid chromatography followed by mass analysis of the parent molecule and its fragments. | High specificity and sensitivity; capability for multiplexing (analyzing multiple steroids simultaneously). nih.govshimadzu.com | Matrix effects can influence ionization and quantification. |

| GC-MS/MS | Separation of volatile analytes by gas chromatography followed by mass analysis. | Excellent chromatographic resolution; established methods for steroid profiling. nih.govrestek.com | Often requires chemical derivatization of steroids prior to analysis. restek.com |

In Vitro Research Models and Systems

In vitro models are indispensable for dissecting the molecular mechanisms of 5α-DHC action, including its synthesis, metabolism, and interaction with cellular components.

Cultured cells provide a controlled environment to investigate the enzymatic pathways involved in 5α-DHC metabolism and its effects on target cells. Various cell lines are employed to study the activity of 5α-reductase, the enzyme that converts corticosterone to 5α-DHC. For instance, studies have utilized cultured Leydig cell precursors and pubic skin fibroblasts to examine the regulation of 5α-reductase activity. nih.govnih.gov Transfected cell lines, such as HEK293 cells expressing specific 5α-reductase isoforms, are used to characterize the enzymatic activity and substrate specificity of these enzymes. tmc.edu

Cell-based assays are also crucial for understanding the interaction of 5α-DHC with steroid receptors. Glucocorticoid receptor (GR) transactivation assays, often using reporter genes, are employed to assess the ability of steroids to activate or inhibit receptor-mediated gene expression. nih.gov These in vitro systems are sensitive tools for comparing the potency of different glucocorticoids and can help predict their in vivo effects. nih.gov

| Cell Line/System | Application in 5α-DHC Research | Key Findings |

|---|---|---|

| Cultured Leydig Cell Precursors | Studying the regulation of 5α-reductase activity during cell differentiation. nih.gov | Demonstrated that the conversion of precursor cells to immature Leydig cells involves enhanced 5α-reductase activity. nih.gov |

| Pubic Skin Fibroblasts | Investigating the androgen-dependent regulation of 5α-reductase. nih.gov | Showed that androgens increase 5α-reductase activity via a receptor-mediated mechanism. nih.gov |

| HEK293 Cells (transfected) | Characterizing the enzymatic function of specific 5α-reductase isoforms. tmc.edu | Confirmed the ability of 5α-reductase 3 (SRD5A3) to convert testosterone (B1683101) to dihydrotestosterone (B1667394). tmc.edu |

| Glucocorticoid Receptor Transactivation Assays | Evaluating the potency of glucocorticoids to activate gene expression. nih.govnih.gov | Allows for the comparison of the relative binding affinity and transcriptional activation potential of various steroids. nih.gov |

Subcellular fractionation is a technique used to isolate different organelles and cellular compartments, allowing researchers to determine the specific location of enzymes involved in steroid metabolism. Studies have shown that members of the steroid 5α-reductase (SRD5A) family are integral membrane enzymes. nih.gov Through techniques such as transient expression of fluorescently tagged proteins in cell lines like HeLa, it has been determined that these enzymes are localized to the endoplasmic reticulum. nih.gov In some tissues, such as the mouse adrenal gland, 5β-reductase activity has been found exclusively in the soluble fraction of the cell. nih.gov

By isolating these subcellular fractions, researchers can perform kinetic studies to characterize the enzymatic properties of 5α-reductase. For example, the Michaelis-Menten enzyme kinetic parameters (Km and Vmax) for the formation of 5α-reduced metabolites of corticosterone have been determined using rabbit liver preparations. nih.gov These studies have revealed a high affinity of 5α-reductase for corticosterone. nih.gov

In Vivo Animal Models for Physiological and Neurobiological Investigations

Animal models, primarily rodents, are essential for investigating the integrated physiological and neurobiological effects of 5α-DHC in a whole-organism context. These studies provide valuable insights into the potential roles of this steroid in various bodily functions and behaviors.

In rats, administration of 5α-DHC has been shown to influence brain excitability. Studies have demonstrated that 5α-DHC can produce a significant reduction in brainstem sciatic evoked potentials and a decrease in the firing frequency of neurons in the reticular formation. nih.gov Furthermore, research in anesthetized rats has indicated that 5α-DHC can impair the development of long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory. nih.gov The effects of long-term food restriction on the glucocorticoid system, including corticosterone levels, have also been examined in the cortex of aging rats. mdpi.com

Mouse models have also been instrumental in elucidating the roles of 5α-reduced steroids. For instance, a mouse model of protracted social isolation has been used to investigate the synthesis of neurosteroids in the brain, revealing that social isolation can lead to decreased levels of 5α-reduced progesterone (B1679170) metabolites. nih.gov Additionally, mice deficient in steroid 5α-reductase type 1 (Srd5a1-/-) have been used to study the role of intracrine androgen signaling in processes such as endometrial decidualization, highlighting the importance of 5α-reductase in vascular remodeling during this process. frontiersin.org

| Animal Model | Area of Investigation | Key Findings Related to 5α-DHC or 5α-Reductase |

|---|---|---|

| Rat | Neurobiology | 5α-DHC reduces brain excitability and impairs hippocampal long-term potentiation. nih.govnih.gov |

| Rat | Physiology | The effects of 5α-dihydrocortisol on blood pressure have been investigated in rats. amanote.com |

| Mouse | Neuroendocrinology | Protracted social isolation alters the synthesis of 5α-reduced neurosteroids in the brain. nih.gov |

| Mouse (Srd5a1-/-) | Reproductive Physiology | 5α-reductase deficiency impairs endometrial decidualization and vascular remodeling. frontiersin.org |

Molecular Biology Techniques for Gene Expression and Reporter Assays

Molecular biology techniques are fundamental to elucidating the mechanisms by which 5α-Dihydrocorticosterone (5α-DHB) influences cellular function at the genetic level. These methods allow researchers to quantify changes in gene expression and to assess the activation of specific signaling pathways through receptor-ligand interactions.

Gene Expression Analysis

The investigation of 5α-DHB's influence on gene transcription relies on quantifying messenger RNA (mRNA) levels of target genes. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) are employed to measure the expression of specific genes known to be regulated by steroid hormones.

In studies exploring the activity of corticosterone's 5α-reduced metabolites, researchers have utilized these techniques to demonstrate their effects on glucocorticoid receptor (GR)-mediated gene transcription. For instance, in H4IIE hepatoma cells, treatment with 5α-tetrahydrocorticosterone (5α-THB), a downstream metabolite of 5α-DHB, was shown to induce the mRNA expression of key gluconeogenic enzymes. This effect signifies that 5α-reduced metabolites of corticosterone can act as GR agonists. nih.gov The induction of these genes was confirmed to be GR-dependent, as the effects were inhibited by the GR antagonist RU486. nih.gov

Table 1: Induction of Gene Expression by 5α-Tetrahydrocorticosterone (5α-THB) in H4IIE Hepatoma Cells

| Gene | Treatment (1 µM) | Fold Induction | Receptor Dependence |

|---|---|---|---|

| Tyrosine Aminotransferase | 5α-THB | 6.0 | Glucocorticoid Receptor |

| Tyrosine Aminotransferase | Corticosterone | 10.1 | Glucocorticoid Receptor |

| Phosphoenolpyruvate (B93156) Carboxykinase | 5α-THB | 3.5 | Glucocorticoid Receptor |

This table illustrates the comparative ability of 5α-THB and corticosterone to induce the expression of GR-target genes. Data is based on findings from studies on 5α-reduced glucocorticoids. nih.gov

The broader anti-inflammatory effects of glucocorticoids are also mediated through the regulation of gene expression. The GR can repress inflammatory gene transcription through direct mechanisms (transrepression) or by activating the transcription of anti-inflammatory factors (transactivation). nih.govfrontiersin.org Molecular techniques allow for the dissection of these pathways, revealing how compounds like 5α-DHB and its metabolites might contribute to the regulation of inflammatory responses by suppressing pro-inflammatory cytokines and inducing anti-inflammatory ones. nih.gov

Reporter Gene Assays

Reporter gene assays are a critical tool for studying the functional consequences of a ligand binding to its receptor. These assays typically involve a reporter gene (e.g., luciferase or beta-galactosidase) linked to a specific DNA sequence known as a hormone response element (HRE). When a steroid hormone binds to its receptor, the complex interacts with the HRE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the receptor's activation level.

Research has confirmed that 5α-DHB and 5α-THB are effective agonists of the glucocorticoid receptor. nih.gov In a transient co-transfection study using HeLa cells, which were engineered to express the human GR and a murine mammary tumor virus (MMTV)-luciferase reporter plasmid, 5α-THB demonstrated significant activity. The MMTV promoter contains glucocorticoid response elements (GREs), making it a classic system for studying GR activation.

Table 2: Glucocorticoid Receptor Activation by 5α-Tetrahydrocorticosterone (5α-THB) in a Luciferase Reporter Assay

| Cell Line | Reporter System | Compound (1 µM) | Fold Induction of Luciferase Activity |

|---|---|---|---|

| HeLa | MMTV-Luciferase | 5α-THB | 28 |

This table presents data from a reporter assay demonstrating the potency of 5α-THB in activating the glucocorticoid receptor, comparable to that of corticosterone. nih.gov

Conversely, studies investigating the mineralocorticoid activity of various steroids have shown that 5α-DHB does not exhibit significant mineralocorticoid activity. nih.gov This specificity is crucial and can be precisely quantified using reporter assays where the GRE is replaced with a mineralocorticoid response element (MRE) to assess activation of the mineralocorticoid receptor (MR). Commercially available reporter assay kits for both GR and MR provide standardized systems for screening and characterizing the activity of compounds like 5α-DHB. indigobiosciences.comcaymanchem.comindigobiosciences.com These assays confirm that the transcriptional activity of 5α-DHB is primarily mediated through the glucocorticoid receptor.

Future Directions and Research Gaps in 5α Dihydrocorticosterone Studies

Elucidation of Underexplored Biological Functions and Mechanisms

Historically, 5α-reduced glucocorticoids like 5α-DHB were largely considered inactive byproducts of hormone metabolism. bioscientifica.comnih.gov However, recent findings have challenged this view, revealing that these metabolites can possess distinct biological activities, particularly in the realm of inflammation. bioscientifica.com Future research must build upon these initial discoveries to fully elucidate the spectrum of 5α-DHB's functions.

A significant gap in our understanding lies in the precise molecular mechanisms through which 5α-DHB exerts its effects. While it is known to bind to the glucocorticoid receptor (GR), the downstream consequences of this binding appear to differ from those of its parent compound, corticosterone (B1669441). bioscientifica.com For instance, some studies suggest that 5α-reduced glucocorticoids may have a "dissociated" profile, exhibiting anti-inflammatory properties with fewer metabolic side effects. bioscientifica.comnih.gov Investigating how 5α-DHB modulates the interaction of the GR with co-activators and co-repressors could explain these differential effects. bioscientifica.com

Furthermore, the potential neuroactive properties of 5α-DHB warrant deeper exploration. Its precursor, deoxycorticosterone, can be metabolized to neuroactive steroids that modulate GABA-A receptors, suggesting a possible similar role for 5α-DHB in the central nervous system. ebi.ac.uk Research in this area could uncover novel roles for 5α-DHB in regulating stress responses, anxiety, and neuronal function. bioscientifica.comebi.ac.uk

Investigation of Differential Tissue-Specific Roles and Regulation

The biological impact of 5α-DHB is likely to vary significantly between different tissues, depending on the local expression and activity of the 5α-reductase enzymes that produce it. bioscientifica.comnih.gov These enzymes, primarily 5α-reductase type 1 and type 2, have distinct tissue distributions, which in turn dictates the local conversion of corticosterone to 5α-DHB. bioscientifica.comnih.gov

Future studies should focus on mapping the expression of 5α-reductase isozymes in various tissues and correlating this with the local concentrations and actions of 5α-DHB. For example, the upregulation of 5α-reductase in the liver during metabolic disease suggests a protective role for 5α-DHB in this context. bioscientifica.com Conversely, its production in tissues like the skin, lungs, and the eye suggests other localized functions that are yet to be fully characterized. bioscientifica.comresearchgate.netnih.gov

Understanding the regulation of 5α-reductase expression and activity in different physiological and pathological states is also crucial. Hormonal factors, such as prolactin and androgens, have been shown to influence 5α-reductase activity, thereby controlling the local production of 5α-DHB. core.ac.uknih.gov Further investigation into the regulatory networks governing these enzymes will provide critical insights into the tissue-specific roles of 5α-DHB.

Characterization of Specific Receptor Subtype Interactions Beyond GR

While the glucocorticoid receptor is a known target for 5α-DHB, the full extent of its receptor interactions remains an open question. bioscientifica.comnih.gov Research has shown that other 5α-reduced steroids can interact with a variety of nuclear receptors, raising the possibility that 5α-DHB may also have a broader receptor profile. bioscientifica.com

A key area for future investigation is the potential interaction of 5α-DHB with the mineralocorticoid receptor (MR). Although some studies have indicated that 5α-reduction diminishes mineralocorticoid activity, the closely related compound 5α-dihydroaldosterone retains some MR activity. researchgate.netnih.govdrugbank.com A thorough characterization of 5α-DHB's affinity for and activity at the MR is needed.

Furthermore, the possibility of interactions with other steroid receptors, such as the progesterone (B1679170) receptor or even novel, as-yet-unidentified receptors, cannot be discounted. ebi.ac.uk For instance, 5α-dihydro-deoxycorticosterone (5αDH-DOC), a related compound, has been shown to activate the androgen receptor in certain contexts. nih.gov Exploring these alternative receptor interactions could reveal previously unknown signaling pathways and biological functions for 5α-DHB. The concept of "selective receptor modulators" (SRMs) has been successful in other steroid fields, and understanding the unique receptor interaction profile of 5α-DHB could pave the way for developing new therapeutic agents. bioscientifica.com

Development of Novel Research Tools and Analytical Methods

Advancing our understanding of 5α-DHB is contingent on the development of more sophisticated research tools and analytical methods. The ability to accurately and sensitively measure 5α-DHB and its metabolites in various biological samples is paramount.

Current analytical techniques, such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in detecting 5α-reduced steroids. nih.govnih.gov However, the development of more streamlined and high-throughput methods would greatly facilitate large-scale studies. For instance, establishing robust in vitro screening models using microplate readers could accelerate the identification of compounds that modulate 5α-reductase activity. science.gov

The creation of specific monoclonal antibodies against 5α-DHB would be invaluable for developing sensitive immunoassays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs). researchgate.netnih.govcore.ac.uk These tools would enable researchers to quantify 5α-DHB levels in small sample volumes and to visualize its distribution in tissues through techniques like immunohistochemistry.

Furthermore, the generation of knockout mouse models specifically lacking the enzymes responsible for 5α-DHB synthesis would provide a powerful in vivo platform to dissect its physiological roles. researchgate.net

Comparative Studies Across Species to Understand Evolutionary Significance

The 5α-reductase enzyme family is highly conserved across eukaryotes, from plants to vertebrates, suggesting a fundamental and ancient biological role. researchgate.netresearchgate.net Comparative studies of 5α-DHB and its metabolic pathways across different species can provide valuable insights into its evolutionary significance.

The evolution of the different 5α-reductase isozymes (SRD5A1, SRD5A2, and SRD5A3) and their substrate specificities is a key area of interest. nih.govresearchgate.netresearchgate.net While much of the focus has been on the role of these enzymes in androgen metabolism, their ability to metabolize glucocorticoids like corticosterone suggests a broader, co-evolutionary history. researchgate.netinrs.ca

Investigating the presence and function of 5α-DHB in a wide range of species, including non-mammalian vertebrates, could reveal conserved functions as well as species-specific adaptations. For example, in some avian species, the 5β-reduction pathway for androgens is prominent, highlighting the diverse evolutionary strategies for steroid hormone regulation. researchgate.net Understanding how the balance between 5α- and 5β-reduction of corticosteroids has evolved in different lineages could shed light on the selective pressures that have shaped their respective physiological roles.

By examining the functions of 5α-DHB in various animal models, researchers can begin to piece together the evolutionary trajectory of glucocorticoid signaling and its diversification across the animal kingdom.

Q & A

Q. What emerging technologies could advance research on 5α-Dihydrocorticosterone's metabolic fate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.